molecular formula C14H14F3N3O2 B10912957 2-((4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethan-1-amine

2-((4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethan-1-amine

Cat. No.: B10912957
M. Wt: 313.27 g/mol
InChI Key: RXYIRFUZQCXROU-UHFFFAOYSA-N
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Description

2-((4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethan-1-amine is a complex organic compound that features a pyrimidine ring substituted with a methoxyphenyl group and a trifluoromethyl group

Preparation Methods

The synthesis of 2-((4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethan-1-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include N,N-dimethylformamide, sulfur, and various catalysts to facilitate the formation of C-N bonds . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups can be replaced with other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

2-((4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents. For example:

Properties

Molecular Formula

C14H14F3N3O2

Molecular Weight

313.27 g/mol

IUPAC Name

2-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxyethanamine

InChI

InChI=1S/C14H14F3N3O2/c1-21-11-5-3-2-4-9(11)10-8-12(14(15,16)17)20-13(19-10)22-7-6-18/h2-5,8H,6-7,18H2,1H3

InChI Key

RXYIRFUZQCXROU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=N2)OCCN)C(F)(F)F

Origin of Product

United States

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